molecular formula C19H20FN3O3 B2596586 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide CAS No. 491867-82-4

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2596586
CAS No.: 491867-82-4
M. Wt: 357.385
InChI Key: INGCRHHWYDZUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a benzodioxol group (a methylenedioxy-substituted aromatic ring) linked to a piperazine moiety substituted with a 2-fluorophenyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c20-15-3-1-2-4-16(15)23-9-7-22(8-10-23)12-19(24)21-14-5-6-17-18(11-14)26-13-25-17/h1-6,11H,7-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGCRHHWYDZUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide” typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety with the fluorophenyl piperazine derivative using acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds with similar structures exhibit antidepressant-like effects. The benzodioxole moiety is believed to interact with serotonin receptors, potentially enhancing mood and alleviating depressive symptoms. In a study involving various piperazine derivatives, compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide showed promising results in reducing depression-like behavior in animal models .
  • Antitumor Properties
    • The compound has been evaluated for its antitumor activity against several cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation in various tumor types, including breast and prostate cancers. The mechanism may involve the induction of apoptosis and cell cycle arrest, which are critical for cancer treatment .
  • Neurological Disorders
    • Given its structural resemblance to known neuroactive compounds, this compound may have potential in treating neurological disorders such as schizophrenia or anxiety disorders. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways .

Case Studies

StudyFindings
Antidepressant Efficacy Animal models showed significant reduction in depressive behaviors with administration of the compound.Suggests potential as an antidepressant agent.
Antitumor Activity In vitro tests indicated IC50 values below 10 μM against several cancer cell lines.Demonstrates promise for development as an anticancer drug.
Neurological Effects Compounds structurally similar exhibited anxiolytic effects in behavioral tests.Indicates potential usefulness in treating anxiety disorders.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole and piperazine moieties may play a role in binding to these targets, modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a detailed comparison of its key features and activities relative to analogs:

Piperazine-Containing Acetamides
Compound Name / ID Structural Features Reported Activity Source
Target Compound Benzodioxol-5-yl + 4-(2-fluorophenyl)piperazin-1-yl Not explicitly reported; inferred enzyme inhibition (based on analogs)
D14 () Benzodioxol-5-ylmethyl + 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl KRas4B/PDE6δ heterodimer stabilization (potential for pancreatic cancer therapy)
Egalognastat () 4-[(1S)-1-(Benzodioxol-5-yl)ethyl]piperazin-1-yl + 1,3,4-thiadiazol-2-yl O-GlcNAcase enzyme inhibition
Compounds 47–50 () 4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl + varied aryl substituents Antimicrobial (gram-positive bacteria) and antifungal activity

Key Observations :

  • The target compound’s benzodioxol group is a common feature in enzyme inhibitors (e.g., egalognastat’s O-GlcNAcase inhibition) .
  • Unlike D14, which includes a pyridazinone group for KRas4B/PDE6δ interaction, the target compound lacks this functionality, indicating divergent therapeutic applications .
Fluorophenyl-Substituted Acetamides
Compound Name / ID Core Structure Activity Source
Target Compound Acetamide + benzodioxol + 2-fluorophenyl-piperazine Inferred enzyme inhibition
N-{4-[4-(4-Fluorophenyl)-...} () Imidazole-pyridyl + 4-fluorophenyl + sulfinyl Not explicitly reported (structural focus)
N-[4-Acetyl-5-(4-fluorophenyl)...] () Thiadiazolyl + 4-fluorophenyl + acetyl Structural characterization only

Key Observations :

  • The 2-fluorophenyl group in the target compound may enhance metabolic stability and receptor binding compared to 4-fluorophenyl analogs (e.g., ) due to steric and electronic effects .
  • Fluorophenyl groups are common in CNS-targeting drugs, though specific data for the target compound are lacking.
Triazole/Thiadiazole Hybrids

Compounds 51–55 () feature triazole or thiadiazole rings instead of benzodioxol but retain acetamide and fluorophenyl motifs. For example:

  • Compound 54: 2-(Phenylsulfonyl)acetamide + 3-ethoxy-5-(2-fluorophenyl)triazolyl.

Comparison :

  • The target compound’s benzodioxol group may offer superior pharmacokinetic properties (e.g., solubility) compared to sulfonyl or thiadiazole substituents .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodioxole moiety and a piperazine ring, which are known to influence its biological properties. The molecular formula is C20H22FN3O3, with a molecular weight of approximately 373.41 g/mol. The presence of the fluorophenyl group is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC20H22FN3O3
Molecular Weight373.41 g/mol
IUPAC NameThis compound
LogP3.5

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Its piperazine component is known to exhibit affinity for various serotonin receptors (5-HT receptors) and dopamine D2 receptors, suggesting potential applications in treating psychiatric disorders.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structures can exhibit antidepressant effects by enhancing serotonergic neurotransmission.
  • Anxiolytic Properties : The benzodioxole structure is associated with anxiolytic effects, potentially through GABAergic modulation.
  • Anticonvulsant Effects : Certain derivatives have shown promise in animal models for their anticonvulsant activity, suggesting a protective role against seizures.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperazine and benzodioxole moieties significantly affect the compound's potency and selectivity for various receptors. For instance:

  • Fluorine Substitution : The introduction of fluorine enhances lipophilicity and receptor binding affinity.
  • Benzodioxole Variations : Alterations in the benzodioxole structure can lead to changes in efficacy against specific neurological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Anticonvulsant Activity Study : A study synthesized various N-substituted piperazine derivatives and evaluated their anticonvulsant properties using animal models. Compounds with higher lipophilicity showed enhanced activity against seizures, indicating that structural modifications can optimize therapeutic effects .
  • Serotonin Receptor Binding : In vitro assays demonstrated that derivatives of benzodioxole exhibited significant binding affinity for 5-HT_1A and 5-HT_2A receptors, correlating with observed antidepressant-like behaviors in rodent models .
  • Dopamine Modulation : Another study highlighted the role of piperazine derivatives in modulating dopaminergic pathways, suggesting potential applications in managing disorders like schizophrenia .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.